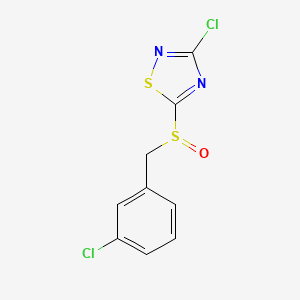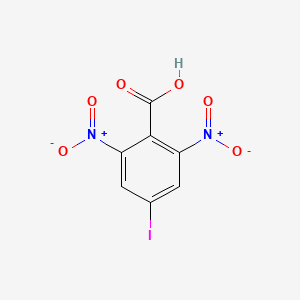
N-(1-piridin-4-il-etil)formamida
Descripción general
Descripción
N-(1-pyridin-4-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O 4-Pyridylethylformamide .
Aplicaciones Científicas De Investigación
N-(1-pyridin-4-ylethyl)formamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that N-(1-Pyridin-4-ylethyl)formamide might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .
Action Environment
Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that N-(1-Pyridin-4-ylethyl)formamide might also be influenced by environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylethyl)formamide typically involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of N-(1-pyridin-4-ylethyl)formamide may involve the use of sulfonated rice husk ash as a catalyst. This method is efficient and provides high yields of the product. The process involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of the catalyst, followed by purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-pyridin-4-ylethyl)formamide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used to oxidize N-(1-pyridin-4-ylethyl)formamide.
Reduction: Reducing agents like or are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives , while reduction can produce pyridineethanol derivatives .
Comparación Con Compuestos Similares
- N-(1-pyridin-3-ylethyl)formamide
- N-(1-pyridin-2-ylethyl)formamide
- N-(1-pyridin-4-ylmethyl)formamide
Comparison: N-(1-pyridin-4-ylethyl)formamide is unique due to its specific pyridine ring substitution pattern , which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSQNUOOVMQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378035 | |
| Record name | N-(1-pyridin-4-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-38-7 | |
| Record name | N-(1-pyridin-4-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)


![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

